molecular formula C39H32N2O9 B387040 2-METHYLPROPYL 4-[5-(2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE

2-METHYLPROPYL 4-[5-(2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE

Cat. No.: B387040
M. Wt: 672.7g/mol
InChI Key: MSLYLLBQEKNFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 4-[5-({2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound is characterized by its intricate structure, which includes multiple isoindoline and benzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 4-[5-(2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline derivatives, followed by esterification reactions to introduce the isobutyl and benzoate groups. Common reagents used in these reactions include acyl chlorides, alcohols, and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-[5-({2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Isobutyl 4-[5-({2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that can be activated in the body.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester groups.

Mechanism of Action

The mechanism by which 2-METHYLPROPYL 4-[5-(2-{4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis in the presence of enzymes, releasing the active isoindoline and benzoate derivatives. These derivatives can then interact with specific proteins or receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Another ester with a simpler structure, used in fragrances and flavoring agents.

    Methyl acetate: A common ester used as a solvent and in the production of perfumes.

    Isopropyl benzoate: Similar in structure but with an isopropyl group instead of an isobutyl group.

Uniqueness

Isobutyl 4-[5-({2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is unique due to its complex structure, which includes multiple isoindoline and benzoate groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C39H32N2O9

Molecular Weight

672.7g/mol

IUPAC Name

2-methylpropyl 4-[5-[2-[4-(2-methylpropoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C39H32N2O9/c1-21(2)19-49-38(47)23-5-11-27(12-6-23)40-34(43)29-15-9-25(17-31(29)36(40)45)33(42)26-10-16-30-32(18-26)37(46)41(35(30)44)28-13-7-24(8-14-28)39(48)50-20-22(3)4/h5-18,21-22H,19-20H2,1-4H3

InChI Key

MSLYLLBQEKNFMH-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C(=O)OCC(C)C

Origin of Product

United States

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